ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine family, a class of heterocyclic molecules with broad pharmacological relevance. Its structure integrates a pyrimidine core substituted with a pyrazole moiety bearing a 1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl] group and an ethyl ester at position 3. Such derivatives are typically synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives . Tetrahydropyrimidines are known for diverse bioactivities, including antihypertensive, antimicrobial, and anticancer effects, though specific data for this compound remain underexplored .
Properties
Molecular Formula |
C26H26N4O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H26N4O4/c1-4-15-34-20-13-11-18(12-14-20)23-21(16-30(29-23)19-9-7-6-8-10-19)24-22(25(31)33-5-2)17(3)27-26(32)28-24/h4,6-14,16,24H,1,5,15H2,2-3H3,(H2,27,28,32) |
InChI Key |
NMKSEBSHQUTGGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a multi-step process. The key step in the synthesis is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a yield of 84% .
Chemical Reactions Analysis
Ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium sulfate, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit antimicrobial properties. For instance, studies have demonstrated its efficacy against various strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer activity. In vitro studies indicated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. This mechanism is particularly relevant in the treatment of breast and colon cancers .
Anti-inflammatory Effects
Ethyl 6-methyl derivatives have shown promise in reducing inflammation. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process . This property suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Synthesis and Derivatives
The synthesis of ethyl 6-methyl-2-oxo compounds typically involves multi-step processes such as the Biginelli reaction and cyclization methods. The following table summarizes some synthetic routes and their yields:
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Biginelli Reaction | 84% | |
| Cyclization with Hydrazine | 70% | |
| Multi-component Reactions | 75% |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacterial strains, suggesting significant antibacterial potential .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro assays were conducted on breast cancer cell lines (MCF-7) where derivatives were tested for their ability to inhibit cell growth. Results showed that a specific derivative reduced cell viability by over 50% at a concentration of 10 µM after 48 hours .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This inhibition leads to reduced inflammation and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole and Pyrimidine Derivatives
Key structural analogs differ in substituents on the pyrazole ring, pyrimidine oxidation states, and ester groups.
Comparative Analysis of Structural and Functional Features
Notes:
- Molecular weight calculations : Approximated based on substituent contributions where explicit data were unavailable (*).
- Synthesis trends : Most analogs employ Biginelli-like or cyclocondensation routes, with pyrazole aldehydes as critical intermediates .
- Bioactivity correlations : Chlorine and fluorine substituents enhance target binding via hydrophobic/electronic effects, while thioxo groups improve solubility .
Crystallographic and Conformational Insights
The chloro-methyl pyrazole derivative (MW 374.82) crystallizes in a triclinic P1 system with unit cell parameters a = 7.9083 Å, b = 10.2600 Å, c = 10.9075 Å, and angles α = 93.394°, β = 99.379°, γ = 90.203° . This contrasts with thiazolo-fused systems (e.g., ), which adopt planar conformations due to π-stacking interactions. The allyloxy group in the target compound likely introduces steric hindrance, affecting molecular packing and hydrogen-bonding networks.
Spectroscopic and Analytical Comparisons
- NMR : Pyrazole protons in analogs resonate at δ 7.2–8.5 ppm (aromatic), while methyl groups on pyrimidine appear at δ 2.1–2.5 ppm . Allyloxy substituents may downfield-shift adjacent aromatic protons due to electron-withdrawing effects.
- Mass Spectrometry : Molecular ion peaks (M+H⁺) for tetrahydropyrimidine derivatives are typically observed at m/z 350–600, with fragmentation patterns dominated by ester cleavage and pyrazole ring scission .
Biological Activity
Ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the synthesis, characterization, and biological activities of this compound based on recent studies.
Synthesis and Characterization
The synthesis of the target compound typically involves a multi-step process that includes the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidinones. The reaction combines an aldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst. The resulting product can undergo further modifications to introduce various substituents that enhance its biological activity.
Table 1: Synthesis Overview
| Step | Reaction Type | Reactants | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Biginelli Reaction | Aldehyde, Ethyl Acetoacetate, Urea | Dihydropyrimidinone | 84 |
| 2 | Huisgen Cycloaddition | Dihydropyrimidinone, Azide | Target Compound | TBD |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 6.2 µM against the HCT116 colon carcinoma cell line and varying degrees of activity against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 to 43.4 µM .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 6.2 |
| T47D (Breast) | 27.3 |
| T47D (Breast) | 43.4 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it exhibits significant inhibition against various pathogenic bacteria when compared to standard antibiotics like chloramphenicol .
The biological activities of this compound are believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key metabolic enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of certain functional groups may contribute to its ability to scavenge free radicals.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on HCT116 Cells : A detailed investigation into the cytotoxic effects on HCT116 cells showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating a potential mechanism for inducing apoptosis.
- Antibacterial Efficacy : A comparative study involving various synthesized derivatives demonstrated that modifications in the phenolic structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Q & A
Q. Basic
- X-ray crystallography : Resolves stereochemistry and confirms substituent positioning (e.g., pyrazole and tetrahydropyrimidine ring conformations) .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight .
Q. Advanced
- Single-crystal diffraction : Quantifies bond angles (e.g., C–N–C angles ~120° in pyrimidine rings) and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
- Dynamic NMR : Detects rotational barriers in prochiral substituents (e.g., allyloxy groups) .
How do structural modifications influence biological activity, and what contradictions exist in pharmacological data?
Basic
Initial screening shows antimicrobial activity linked to the pyrazole moiety, with MIC values ≤25 µg/mL against S. aureus . The allyloxy group enhances lipophilicity, improving membrane penetration .
Q. Advanced
- SAR studies : Replacing the allyloxy group with methoxy reduces activity by 60%, suggesting steric and electronic effects are critical .
- Data contradictions : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase assays) may arise from assay conditions (e.g., ATP concentration variations) or impurity profiles .
What strategies resolve discrepancies in crystallographic and computational modeling data?
Q. Advanced
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å in X-ray data) to identify conformational biases .
- Hirshfeld surface analysis : Maps non-covalent interactions (e.g., π-stacking in phenyl rings) that may be underrepresented in simulations .
How can regioselectivity challenges in pyrazole functionalization be addressed?
Q. Advanced
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive NH sites during allylation or halogenation .
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ selectively modify the 4-position of the pyrazole ring .
What are the stability considerations for long-term storage?
Q. Basic
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allyloxy group .
- Degradation pathways : Hydrolysis of the ester moiety occurs in humid environments, monitored via TLC .
How does the compound interact with biological targets, and what mechanistic hypotheses exist?
Q. Advanced
- Molecular docking : Pyrimidine-5-carboxylate binds ATP pockets in kinases (e.g., CDK2) with ∆G ≈ –9.5 kcal/mol .
- Fluorescence quenching : Studies with human serum albumin (HSA) suggest static quenching (Ksv = 1.2×10⁴ M⁻¹), indicating strong binding .
What are the limitations of current synthetic methods, and how can they be improved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
